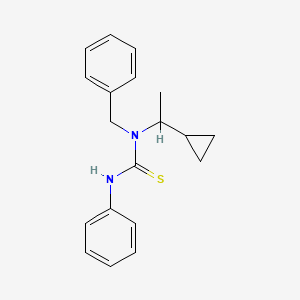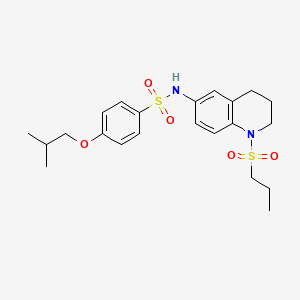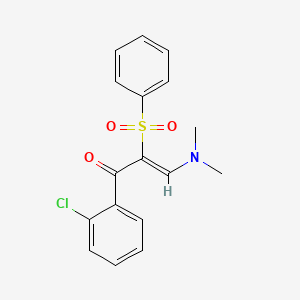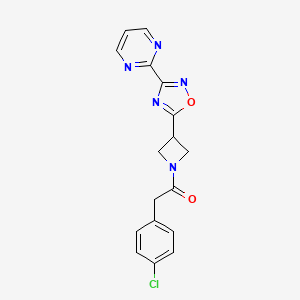![molecular formula C15H20N2O5S B2724152 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide CAS No. 896316-85-1](/img/structure/B2724152.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group could introduce interesting structural features .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the sulfonamide and the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups . Sulfonamides are generally stable but can participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For instance, sulfonamides often have high melting points and are generally soluble in organic solvents .Aplicaciones Científicas De Investigación
Catalytic Activity and Selectivity in Oxidative Desulfurization
Research indicates that compounds structurally related to the one specified, particularly those involving sulfonamide groups, show promise in catalytic activities such as oxidative desulfurization (ODS). For instance, studies have developed novel catalysts capable of selectively oxidizing sulfur-containing compounds in fuel, demonstrating unprecedented activity and selectivity under mild conditions. These catalysts facilitate the removal of dibenzothiophene (DBT) and related sulfur compounds, achieving high removal rates with notable efficiency and recyclability (L. Hao et al., 2019; H. Lü et al., 2007).
Synthesis and Biological Screening
Sulfonamides with 1,4-benzodioxane moiety have been synthesized and evaluated for their biological activities. These compounds show promise as inhibitors for various enzymes, indicating their potential in designing new therapeutic agents or chemical probes for biological research. The synthesis involves creating derivatives of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamides and screening them against enzymes like acetylcholinesterase and lipoxygenase, demonstrating good inhibitory effects (M. Irshad et al., 2016).
Material Science and Polymer Research
The structural motifs similar to the compound have been explored in the context of material science, particularly in synthesizing high-performance polymers. Research into polybenzoxazoles, for instance, highlights the potential of incorporating sulfonamide and related functional groups into polymers to enhance their properties, such as gas separation efficiency, adhesive strength, and thermal stability (W. D. Joseph et al., 1994).
Environmental Applications
Compounds with sulfonamide groups have been applied in environmental science, particularly in processes aimed at reducing pollution, such as the deep desulfurization of diesel fuel. These studies demonstrate the effectiveness of certain catalysts and methods in removing sulfur compounds from diesel, contributing to cleaner fuel technologies (Hongshuai Gao et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit inhibitory activity against enzymes such as cholinestrases and lipoxygenase .
Mode of Action
It can be inferred that the compound might interact with its targets (possibly enzymes) and inhibit their activity .
Biochemical Pathways
Given its potential inhibitory activity against enzymes, it could affect the pathways these enzymes are involved in .
Result of Action
Based on its potential inhibitory activity against enzymes, it could alter the normal functioning of cells where these enzymes play a role .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-2-7-23(19,20)16-11-8-15(18)17(10-11)12-3-4-13-14(9-12)22-6-5-21-13/h3-4,9,11,16H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBNNJSDDYZQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/no-structure.png)

![3-[[Benzyl(methyl)amino]methyl]aniline](/img/structure/B2724074.png)

![Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2724076.png)
![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)
